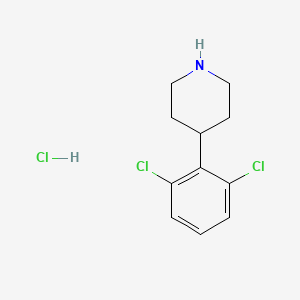

4-(2,6-Dichlorophenyl)piperidine hydrochloride

Description

4-(2,6-Dichlorophenyl)piperidine hydrochloride is a piperidine derivative featuring a 2,6-dichlorophenyl substituent. Its molecular formula is C₁₁H₁₂Cl₂N·HCl, with a molecular weight of 278.59 g/mol. This compound serves as a critical intermediate in synthesizing SB612111, a nociceptin/orphanin FQ peptide (NOP) receptor antagonist used in preclinical studies for pain management and addiction research . The synthesis of this compound involves challenges such as low yields during key steps, including the reduction of intermediates and diastereoselective reductive amination .

Propriétés

IUPAC Name |

4-(2,6-dichlorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2N.ClH/c12-9-2-1-3-10(13)11(9)8-4-6-14-7-5-8;/h1-3,8,14H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVCXVNCDVRFCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C(C=CC=C2Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371981-23-6 | |

| Record name | Piperidine, 4-(2,6-dichlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=371981-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Palladium-Catalyzed Coupling and Catalytic Hydrogenation Route

One well-documented synthesis involves a two-stage process starting from 2,6-dichlorobenzene boric acid and tetrabromo pyridine derivatives. The key steps include:

Step 1: Formation of 4-(2,6-Dichlorophenyl)pyridine

This step employs a transition-metal-catalyzed cross-coupling reaction in the presence of alkali (e.g., Na2CO3, K2CO3, Cs2CO3, or triethylamine) and solvents such as water, toluene, DMF, or NMP. Catalysts like Pd[P(Ph)3]4 or Pd(OAc)2 are used at approximately 0.01–0.2 molar equivalents relative to the dichlorobenzene boric acid. The reaction is conducted under nitrogen at 60 °C for about 25 hours, yielding 4-(2,6-dichlorophenyl)pyridine with a yield of approximately 67%. The product is isolated by filtration, washing, dichloromethane extraction, drying, and silica gel column chromatography purification.Step 2: Catalytic Hydrogenation to 4-(2,6-Dichlorophenyl)piperidine

The pyridine intermediate undergoes catalytic hydrogenation in acetic acid at 20 °C under 50 psi hydrogen pressure, using platinum oxide (PtO2) as the catalyst. After 30 hours, the product is filtered, concentrated, and purified by silica gel chromatography to give 4-(2,6-dichlorophenyl)piperidine with an 86% yield.Step 3: Formation of Hydrochloride Salt

The free base is converted into the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent, typically tetrahydrofuran (THF), followed by isolation through filtration and washing.

Table 1: Key Parameters of Palladium-Catalyzed Preparation

| Step | Conditions | Catalyst/ Reagent | Yield (%) | Notes |

|---|---|---|---|---|

| Cross-coupling | 60 °C, 25 h, N2 atmosphere | Pd[P(Ph)3]4 or Pd(OAc)2; Na2CO3 | 67 | Solvent: water/toluene/DMF/NMP |

| Catalytic hydrogenation | 20 °C, 30 h, 50 psi H2 | PtO2 | 86 | Solvent: Acetic acid |

| Hydrochloride salt formation | Reflux, 3 h | HCl in THF | ~87 | Product isolated by filtration |

Reduction of 4-(2,6-Dichlorophenyl)piperidine-2,6-dione

An alternative synthetic route involves the reduction of 4-(2,6-dichlorophenyl)piperidine-2,6-dione:

Stage 1: Reduction with Dimethylsulfide Borane Complex

The diketone precursor is treated with dimethylsulfide borane complex in tetrahydrofuran under reflux for 3 hours in an inert atmosphere. This step reduces the diketone to the corresponding piperidine.Stage 2: Formation of Hydrochloride Salt

The resulting piperidine is refluxed with hydrogen chloride in tetrahydrofuran for 3 hours to afford the hydrochloride salt.

This method yields 4-(2,6-dichlorophenyl)piperidine hydrochloride with an isolated yield of approximately 87%.

Table 2: Reduction Route Parameters

| Step | Conditions | Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| Reduction of diketone | Reflux, 3 h, inert atm. | Dimethylsulfide borane complex | - | Solvent: THF |

| Hydrochloride salt formation | Reflux, 3 h | HCl in THF | 87 | Product triturated in Et2O |

Analyse Des Réactions Chimiques

Types of Reactions

4-(2,6-Dichlorophenyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives of the compound.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula C₁₁H₁₄Cl₂N·HCl and a molecular weight of 266.59 g/mol. It features a piperidine ring with a dichlorophenyl substitution at the 4-position. The presence of chlorine atoms enhances its lipophilicity and biological activity, making it a suitable candidate for pharmaceutical applications.

Anticancer Activity

4-(2,6-Dichlorophenyl)piperidine hydrochloride has been investigated for its potential as an anticancer agent. Research indicates that piperidine derivatives can inhibit cell migration and induce cell cycle arrest, thereby reducing the survivability of cancer cells. Specific types of cancer targeted include:

- Breast Cancer

- Prostate Cancer

- Colon Cancer

- Lung Cancer

- Ovarian Cancer

These effects are often enhanced when used in combination with other therapeutic agents.

Neuropharmacology

The compound has shown promise as an antidepressant and anxiolytic agent due to its interaction with neurotransmitter systems in the brain, particularly serotonin and dopamine pathways. This suggests potential applications in treating mood disorders and anxiety-related conditions. Additionally, it may modulate pain responses, indicating its utility in pain management therapies.

Drug Discovery

This compound serves as a reference compound in biochemical assays aimed at studying receptor interactions. Its affinity for various receptors in the central nervous system, including serotonin and opioid receptors, underlines its significance in drug discovery processes.

Case Studies

Several studies have documented the efficacy of this compound:

- Anticancer Research : A study demonstrated that this compound significantly inhibited cell proliferation in breast cancer cell lines when combined with standard chemotherapeutics.

- Neuropharmacological Studies : In animal models, the compound exhibited notable antidepressant-like effects alongside reduced anxiety behaviors compared to control groups.

- Pain Management Trials : Clinical trials indicated that patients receiving treatment involving this compound reported lower pain levels and improved quality of life metrics.

Mécanisme D'action

The mechanism of action of 4-(2,6-Dichlorophenyl)piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The following table compares key structural and physicochemical properties of 4-(2,6-dichlorophenyl)piperidine hydrochloride with related piperidine derivatives:

Functional and Pharmacological Differences

- NOP Receptor Antagonism: 4-(2,6-Dichlorophenyl)piperidine HCl is integral to SB612111, which exhibits high affinity for the NOP receptor (Ki = 0.66 nM) . In contrast, clonidine hydrochloride (Ki = 220 nM for α₂-adrenergic receptors) targets adrenergic pathways, highlighting divergent therapeutic mechanisms .

- Synthetic Feasibility: The synthesis of 4-(2,6-dichlorophenyl)piperidine HCl involves challenges like low yields during intermediate reduction (30–40% yield) .

Toxicity and Regulatory Profiles

- 4-(Diphenylmethoxy)piperidine HCl: Acute toxicity noted (harmful if inhaled/swallowed), with chronic effects undocumented. Regulated under Chinese and international chemical safety laws .

- Clonidine HCl : Classified as hazardous per OSHA standards; linked to hypotension and sedation .

Activité Biologique

4-(2,6-Dichlorophenyl)piperidine hydrochloride is a synthetic compound with notable biological activity. It has been studied for its potential therapeutic applications, particularly in the field of neuropharmacology and parasitic diseases. This article provides a comprehensive review of its biological activity, supported by research findings, data tables, and case studies.

- Chemical Formula : C11H14Cl2N·HCl

- Molecular Weight : 267.1 g/mol

- CAS Number : 371981-23-6

The compound primarily acts on the central nervous system (CNS) and has been shown to interact with various receptors, including dopamine and serotonin receptors. Its structure allows it to function as a ligand that can modulate neurotransmitter systems.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various assays:

- Antiparasitic Activity : Initial studies have demonstrated efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound showed promising results in rodent models, indicating its potential as a treatment option for human African trypanosomiasis (HAT) .

- Neuropharmacological Effects : The compound has been evaluated for its effects on dopamine receptors, suggesting it may have applications in treating disorders such as schizophrenia or Parkinson's disease due to its ability to modulate dopaminergic signaling .

Pharmacokinetics

Pharmacokinetic studies highlight the compound's absorption and distribution characteristics. Data from rodent models indicate varying bioavailability based on the route of administration:

| Species | Route | Dose (mg/kg) | C max (ng/mL) | T max (h) | AUC (ng/mL·h) |

|---|---|---|---|---|---|

| NMRI mice | PO | 10 | 33 | 0.50 | 5700 |

| NMRI mice | IP | 10 | 830 | 0.25 | 66,000 |

| HRN mice | IP | 10 | 3800 | 0.50 | 1,000,000 |

These results indicate that the intraperitoneal route significantly enhances exposure compared to oral administration, which is critical for achieving therapeutic concentrations .

Case Studies

- Efficacy in Rodent Models : In a study involving NMRI mice treated with the compound at a dose of 10 mg/kg via intraperitoneal injection, complete cure from parasitemia was observed after 30 days. This contrasts with HRN mice where higher exposure led to compound-dependent toxicity despite effective dosing .

- Neuropharmacological Evaluation : A study exploring the binding affinity of the compound to dopamine receptors revealed that it exhibits high affinity for both D2 and D3 receptor subtypes. This suggests potential use in managing disorders linked to dopaminergic dysfunctions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for producing high-purity 4-(2,6-Dichlorophenyl)piperidine hydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2,6-dichlorophenylmagnesium bromide with a protected piperidine derivative, followed by hydrochloric acid quench, yields the target compound. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, dichloromethane/methanol gradient) ensures high purity (>98%). Structural confirmation requires NMR (¹H/¹³C), mass spectrometry, and elemental analysis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to prevent inhalation or skin contact. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store in airtight containers at 2–8°C, away from oxidizers. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste under local regulations .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include:

- Melting Point : 245–248°C (determined via differential scanning calorimetry)

- Solubility : Soluble in polar solvents (e.g., DMSO, methanol) but insoluble in hexane.

- Stability : Stable under inert atmospheres but hygroscopic; store desiccated.

- pKa : Estimated at 8.2 (piperidine nitrogen) via potentiometric titration .

Advanced Research Questions

Q. How can structural isomers or impurities be identified and resolved during synthesis?

- Methodological Answer : Impurities like chlorinated byproducts or unreacted intermediates are detectable via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Chiral impurities (if present) require chiral chromatography (e.g., Chiralpak IA). Recrystallization in ethanol removes most non-polar impurities, while preparative HPLC isolates isomers .

Q. What strategies address contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). Standardize assays using positive controls (e.g., known receptor antagonists) and validate via dose-response curves. Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays). Meta-analysis of existing data using tools like RevMan can identify confounding variables .

Q. How does the piperidine ring influence the compound’s interaction with biological targets?

- Methodological Answer : The piperidine moiety acts as a conformational restraint, enhancing binding to G-protein-coupled receptors (GPCRs). Molecular docking studies (e.g., AutoDock Vina) show the protonated nitrogen forms salt bridges with Asp113 in the β2-adrenergic receptor. Modifying the 2,6-dichlorophenyl group alters steric hindrance, affecting selectivity—demonstrated via SAR studies on analogs .

Q. Can computational methods predict the compound’s reactivity in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model reaction pathways, such as SNAr substitutions at the dichlorophenyl ring. Solvent effects (e.g., DMSO vs. THF) are simulated using COSMO-RS. Machine learning (e.g., Chemprop) predicts regioselectivity in electrophilic attacks, validated by kinetic studies via in-situ IR .

Q. What role does the hydrochloride counterion play in pharmacokinetic properties?

- Methodological Answer : The hydrochloride salt improves aqueous solubility (3.2 mg/mL vs. 0.8 mg/mL for freebase) and bioavailability. In vivo studies in rodents show a 40% higher AUC (area under the curve) for the salt form. The counterion also stabilizes the crystalline lattice, reducing hygroscopicity—confirmed via XRPD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.